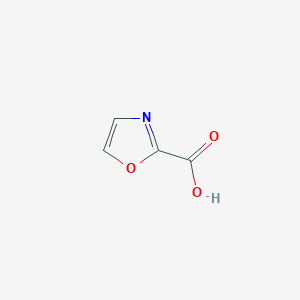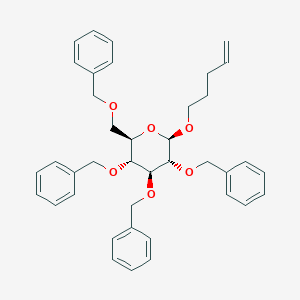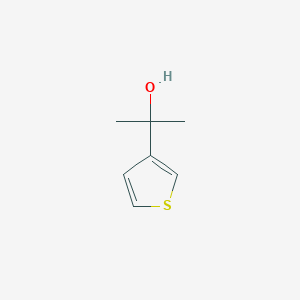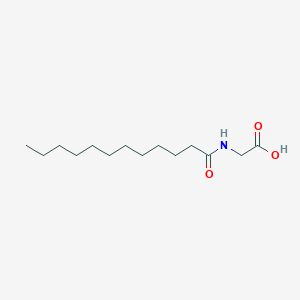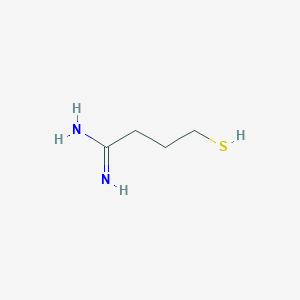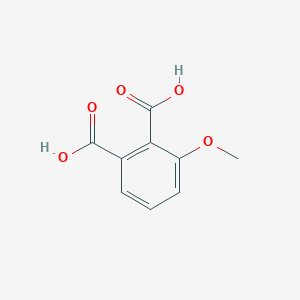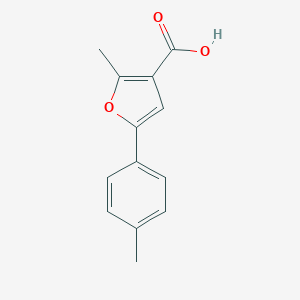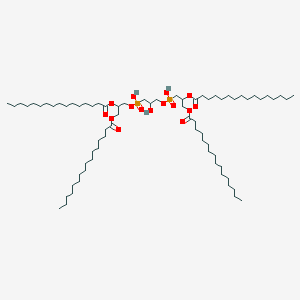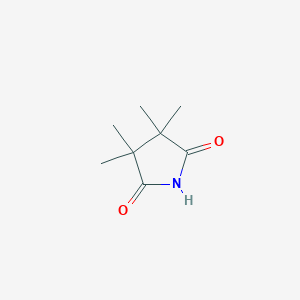
3,3,4,4-四甲基吡咯烷-2,5-二酮
描述
Tetramethylsuccinimide, also known as Tetramethylsuccinimide, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethylsuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetramethylsuccinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylsuccinimide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电子设备应用
四甲基琥珀酰亚胺: 其衍生物,例如 isoDPP,用于合成共轭聚合物。 这些聚合物由于其独特的光学和电化学特性而表现出高性能,使其适用于薄膜晶体管等电子设备 . 由四甲基琥珀酰亚胺衍生的新型发色团是传统 DPP 基聚合物的潜在替代品,提供了改进器件性能的可能性。
太阳能电池应用
基于噻吩并[3,4-c]吡咯-4,6-二酮和均苯四甲酸二酰亚胺衍生物的聚合物已合成用于高性能太阳能电池 . 这些聚合物充当电子受体,并表现出适合于太阳能吸收的带隙,有助于开发更高效的太阳能电池技术。
有机太阳能电池(OSC)
包含噻吩并[3,4-c]吡咯-4,6-二酮单元的共轭聚合物,类似于四甲基琥珀酰亚胺,用于构建有机太阳能电池 (OSC) . 这些聚合物可以通过环保的方法合成,并用于富勒烯和非富勒烯基 OSC 中,突出了它们的通用性和可持续能源解决方案的潜力。
分析方法开发
四甲基琥珀酰亚胺用于药物应用的分析方法开发和验证。 它在药物商业生产过程中的质量控制 (QC) 流程以及简化新药申请 (ANDA) 中特别有用 . 其良好的特性确保了分析评估的可靠性和准确性。
化学合成
作为偶氮二异丁腈盐酸盐热分解的产物,四甲基琥珀酰亚胺用于各种化学合成过程。 其在不同条件下的反应性和稳定性使其成为制备多种化合物的宝贵中间体 .
参考标准
在合成化学领域,四甲基琥珀酰亚胺用作认证参考材料。 它有助于生成高度准确和可靠的数据分析,这对于分析仪器的标准化和校准至关重要 .
属性
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-61-8 | |
| Record name | 2,2,3,3-Tetramethylsuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3566-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tetramethylsuccinimide in the central nervous system?
A1: Tetramethylsuccinimide (TMS) exhibits convulsant activity. Its primary mechanism involves blocking the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the picrotoxin receptor site of the GABAA receptor complex. [, ] This blockade reduces GABA-mediated inhibitory postsynaptic potentials and antagonizes responses to applied GABA, ultimately leading to neuronal hyperexcitability and seizures. [, ]
Q2: How do anticonvulsant succinimides, like ethosuximide and α-methyl-α-phenylsuccinimide, differ in their mechanism of action compared to TMS?
A2: Unlike TMS, which primarily acts by blocking GABAergic neurotransmission, anticonvulsant succinimides like ethosuximide and α-methyl-α-phenylsuccinimide exhibit a two-pronged mechanism:
- Partial or Full Antagonism at the Picrotoxin Site: These compounds can partially (ethosuximide) or fully (α-methyl-α-phenylsuccinimide) antagonize the GABA-blocking effects of TMS and other convulsants like pentylenetetrazol. []
- Reduction of Low-Threshold Calcium Current (LTCC): These anticonvulsants specifically reduce LTCC in thalamic neurons, a mechanism potentially related to their efficacy in treating absence seizures (petit mal epilepsy). [] Notably, TMS does not affect LTCC significantly. []
Q3: How does the chemical structure of Tetramethylsuccinimide contribute to its regioselectivity in chemical reactions?
A3: Tetramethylsuccinimide, when used as a protecting group for exocyclic amines in purine derivatives, exhibits high regioselectivity for the N9 nitrogen. [] This selectivity stems from the steric hindrance imposed by the imide carbonyl and the four methyl groups on the N7 nitrogen, effectively directing glycosylation reactions towards the N9 position. []
Q4: Can Tetramethylsuccinimide participate in radical reactions, and if so, what is the significance?
A4: Yes, Tetramethylsuccinimide can participate in radical reactions. Specifically, the tetramethylsuccinimidyl radical, generated during the thermal decomposition of the N-bromotetramethylsuccinimide/tetramethylsuccinimide anion complex, can readily substitute aliphatic C−H bonds. [, ] This reactivity offers potential synthetic applications for introducing the tetramethylsuccinimidyl group into various organic molecules.
Q5: How does Tetramethylsuccinimide compare to other convulsants in terms of its mechanism of action and effects?
A5: While TMS acts primarily by blocking GABAergic neurotransmission, other convulsants may employ different mechanisms:
- Pentylenetetrazol: Similar to TMS, pentylenetetrazol antagonizes GABA action at the picrotoxin site. []
- Picrotoxin: Acts as a non-competitive antagonist at the chloride channel associated with the GABAA receptor complex. []
- Bicuculline: Competitively inhibits GABA binding to the GABAA receptor. []
Q6: Does the research provide insights into the potential toxicity of Tetramethylsuccinimide?
A6: While the provided research focuses on the mechanism of action of TMS, it does highlight its convulsant properties. [, ] This strongly suggests potential neurotoxicity, and further investigations are necessary to fully understand its safety profile and potential long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
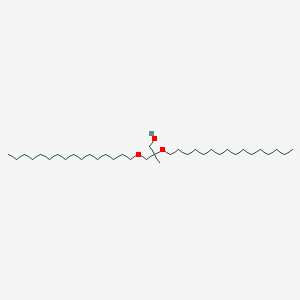
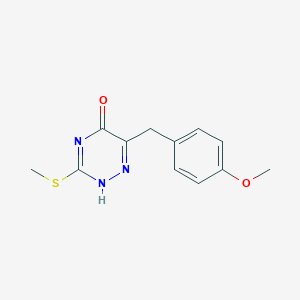

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)

